methyl 5-bromo-2-hydroxybenzoate
Overview
Description
. It is a derivative of salicylic acid, where the hydroxyl group at the 5-position is substituted with a bromine atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Mechanism of Action
Mode of Action
It’s known that it’s used as a starting reagent in the synthesis of immobilization precursor of photoswitchable piperidine base . This suggests that it may interact with its targets to initiate a series of chemical reactions.
Biochemical Pathways
Its use in the synthesis of a photoswitchable piperidine base suggests that it may be involved in photochemical reactions .
Result of Action
Its role as a starting reagent in the synthesis of a photoswitchable piperidine base suggests that it may contribute to the formation of this compound .
Action Environment
Given its use in photochemical reactions, factors such as light exposure may potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 5-bromo-2-hydroxybenzoate typically involves the bromination of methyl salicylate. The process can be summarized in the following steps :
Dissolution: Methyl salicylate is dissolved in an ether or chlorinated alkane solvent.
Bromination: Bromide, such as hydrobromic acid, is added to the solution at a low temperature.
Purification: The product is purified through distillation or extraction.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and the use of industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
methyl 5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted benzoic acids, brominated phenols, and other aromatic compounds .
Scientific Research Applications
methyl 5-bromo-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: This compound is used in the production of fragrances, flavors, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: The parent compound without the bromine substitution.
5-Bromo-2-hydroxybenzoic acid: The acid form of methyl 5-bromo-2-hydroxybenzoate.
4-Bromo-2-(methoxycarbonyl)phenol: A structural isomer with the bromine atom at a different position.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 5-position, which significantly alters its chemical properties and reactivity compared to its analogs. This substitution enhances its utility in various synthetic and industrial applications .
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYDBKPPGRZSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193666 | |
Record name | Methyl 5-bromosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-76-2 | |
Record name | 5-Bromo-2-hydroxybenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4068-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004068762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4068-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-bromosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromosalicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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